molecular formula C4H7F3O3 B8618093 2-(Trifluoromethyl)-1,2,3-propanetriol

2-(Trifluoromethyl)-1,2,3-propanetriol

Cat. No. B8618093
M. Wt: 160.09 g/mol
InChI Key: TYDDZNRRPMJOSB-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-1,2,3-propanetriol is a useful research compound. Its molecular formula is C4H7F3O3 and its molecular weight is 160.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Trifluoromethyl)-1,2,3-propanetriol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Trifluoromethyl)-1,2,3-propanetriol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(Trifluoromethyl)-1,2,3-propanetriol

Molecular Formula

C4H7F3O3

Molecular Weight

160.09 g/mol

IUPAC Name

2-(trifluoromethyl)propane-1,2,3-triol

InChI

InChI=1S/C4H7F3O3/c5-4(6,7)3(10,1-8)2-9/h8-10H,1-2H2

InChI Key

TYDDZNRRPMJOSB-UHFFFAOYSA-N

Canonical SMILES

C(C(CO)(C(F)(F)F)O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1,1,1-Trifluoro-3-[(benzyl)oxy]-2-{[(benzyl)oxy]methyl}-2-propanol (1.3 kg, 3.82 mol, 1.0 eq.) was placed in a 10 L flange flask equipped with a overhead stirrer, followed by ethanol (4.5 L). 10% palladium on carbon (27 g) was added under Argon atmosphere. The reaction was then subjected to hydrogenolysis at atmospheric pressure (6 balloons) and stirred overnight at 50° C. (the balloons were topped up repeatably during the day). 1H NMR showed completion of reaction had been reached after 1 week, required additional 10% palladium on carbon (4 g). The reaction mixture was filtered through a pad of celite and washed with ethanol (2.5 L). The filtrate was concentrated under reduced pressure to give an oil. This was placed under high vacuum overnight to obtain a solid material. Toluene (1.5 L) was added and the mixture heated until the solid dissolved (˜60° C.), 2 layers were observed. The mixture was stirred using a magnetic stirrer and cooled using an ice-water bath, where a solid precipitated. The solid was broken up and stirred for a further 30 minutes, then isolated by filtration. The solid was washed with toluene (250 ml) and petroleum ether (250 ml). The solid was dried under high vacuum overnight to yield desired product (465 g).
Name
1,1,1-Trifluoro-3-[(benzyl)oxy]-2-{[(benzyl)oxy]methyl}-2-propanol
Quantity
1.3 kg
Type
reactant
Reaction Step One
Quantity
4.5 L
Type
reactant
Reaction Step Two
Quantity
27 g
Type
catalyst
Reaction Step Three
Quantity
4 g
Type
catalyst
Reaction Step Four
Quantity
1.5 L
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A solution of 1,1,1-trifluoro-3-[(benzyl)oxy]-2-{[(benzyl)oxy]methyl}-2-propanol (98.9 g, 290.9 mmol) in ethanol (1750 ml) was added to 5% palladium on carbon (9.73 g, wet, Degussa, E101 No/W) under nitrogen. The mixture was then stirred under an atmosphere of hydrogen using a Wright valve in a 5 liter hydrogenation vessel. After approximately 3 hours most of the theoretical volume of hydrogen had been taken up. After stirring under hydrogen overnight (approximately a further 1 liter of hydrogen had been taken up overnight), the catalyst was filtered off through a pad of celite and the pad washed with ethanol. The filtrate and washings were then concentrated under reduced pressure and the residue azeotroped (×2) with dichloromethane whereupon the residue became solid. This material was left on the vacuum pump to give the title compound (48.56 g) as an off white solid.
Name
1,1,1-trifluoro-3-[(benzyl)oxy]-2-{[(benzyl)oxy]methyl}-2-propanol
Quantity
98.9 g
Type
reactant
Reaction Step One
Quantity
1750 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 L
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

In parallel reactions, a mixture of 2-(trifluoromethyl)-1,2,3-propanetriol (100 mg), Amano PS onto Sepabeads (100 mg), vinyl butyrate (0.3 ml) and solvent (as shown in table 1 below) (1 ml) was shaken at room temperature. The reactions were analysed by 19F NMR after 42 hours to give 2-(trifluoromethyl)-1,2,3-propanetriol (triol)/title compound/2-[(butanoyloxy)methyl]-3,3,3-trifluoro-2-hydroxypropyl butanoate (diester) peak ratios shown in table 1 below.

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